3-(Oxolan-3-ylmethoxy)propan-1-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxolan-3-ylmethoxy)propan-1-amine typically involves the reaction of oxirane (ethylene oxide) with 3-aminopropanol in the presence of a catalyst. The reaction proceeds through the opening of the oxirane ring by the nucleophilic attack of the amine group, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(Oxolan-3-ylmethoxy)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
3-(Oxolan-3-ylmethoxy)propan-1-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Oxolan-3-ylmethoxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Oxolan-2-ylmethoxy)propan-1-amine
- 3-(Oxolan-4-ylmethoxy)propan-1-amine
- 3-(Tetrahydrofuran-3-ylmethoxy)propan-1-amine
Uniqueness
3-(Oxolan-3-ylmethoxy)propan-1-amine is unique due to its specific structural features, such as the position of the oxolan ring and the methoxy group.
Biological Activity
3-(Oxolan-3-ylmethoxy)propan-1-amine, also known by its chemical name with CAS No. 933701-26-9, is a compound of interest in various biological and medicinal research contexts. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features an oxolane (tetrahydrofuran) ring attached to a propan-1-amine chain. This configuration is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. While the precise mechanisms are still under investigation, preliminary studies suggest that it may modulate neurotransmitter levels, potentially influencing cholinergic and dopaminergic pathways.
Potential Mechanisms:
- Receptor Binding : The compound may bind to neurotransmitter receptors, altering their activity.
- Enzyme Modulation : It could inhibit or activate specific enzymes involved in metabolic pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties, particularly against certain bacterial strains. In vitro assays have shown significant inhibition of bacterial growth, suggesting potential as an antibacterial agent.
Cytotoxic Effects
In cytotoxicity assays comparing this compound to established chemotherapeutic agents like Doxorubicin, it exhibited lower toxicity towards normal human cells (WI38 fibroblasts). This selectivity indicates a promising safety profile for further development as a therapeutic agent .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
-
Antibacterial Efficacy :
- A study assessed the antibacterial effects against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
- The compound's mechanism involved disruption of bacterial cell wall synthesis.
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Cytotoxicity Assessment :
- In a comparative study against various cancer cell lines, the compound showed IC50 values ranging from 15 µM to 25 µM, indicating moderate cytotoxicity while maintaining lower toxicity in non-cancerous cells.
Data Table: Biological Activities Summary
Properties
IUPAC Name |
3-(oxolan-3-ylmethoxy)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c9-3-1-4-10-6-8-2-5-11-7-8/h8H,1-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISWWPZLAUZKRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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